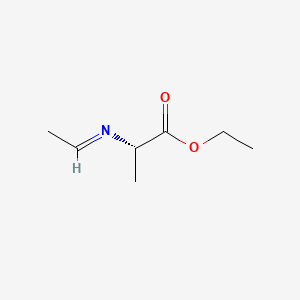

(S)-Ethyl 2-(ethylideneamino)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (2S)-2-(ethylideneamino)propanoate |

InChI |

InChI=1S/C7H13NO2/c1-4-8-6(3)7(9)10-5-2/h4,6H,5H2,1-3H3/t6-/m0/s1 |

InChI Key |

SZBAOJGLPYGLRO-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)N=CC |

Canonical SMILES |

CCOC(=O)C(C)N=CC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of S Ethyl 2 Ethylideneamino Propanoate

Nucleophilic and Electrophilic Reactivity Profiles

(S)-Ethyl 2-(ethylideneamino)propanoate possesses both nucleophilic and electrophilic character. The lone pair of electrons on the imine nitrogen atom imparts nucleophilicity, allowing it to react with electrophiles. Conversely, the carbon atom of the imine double bond is electrophilic and susceptible to attack by nucleophiles. This dual reactivity makes it a versatile intermediate in organic synthesis.

The electrophilicity of the imine carbon is enhanced by the electron-withdrawing effect of the adjacent ester group, making it more reactive towards nucleophilic addition compared to simple alkyl-substituted imines. This activation facilitates a variety of transformations at the C=N bond. researchgate.net

While the nitrogen atom's lone pair confers basicity and nucleophilicity, the molecule can also participate in reactions as a nucleophile through the enolate formed by deprotonation at the α-carbon. However, reactions involving nucleophilic attack on the imine carbon are more commonly exploited.

Stereochemical Control in Reactions Involving this compound

The presence of a chiral center derived from L-alanine allows for significant stereochemical control in reactions involving this compound. This control can manifest as either diastereoselectivity or enantioselectivity, depending on the nature of the reaction and the reagents employed.

In reactions where a new stereocenter is formed, the existing chirality of the molecule can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis. For instance, the addition of nucleophiles to the imine double bond can proceed with high diastereoselectivity.

The stereochemical outcome of such additions is often rationalized by considering steric hindrance and chelation effects. Models such as the Felkin-Anh and Cram-chelation models can be invoked to predict the major diastereomer. In the case of organometallic additions, the metal cation can coordinate to both the imine nitrogen and the carbonyl oxygen of the ester group, creating a rigid cyclic intermediate. This chelation control forces the nucleophile to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. uwo.ca

The chiral imine moiety of this compound can serve as a starting point for enantioselective syntheses. By reacting the imine with a prochiral nucleophile in the presence of a chiral catalyst, it is possible to generate products with high enantiomeric excess. The inherent chirality of the starting material can work in concert with the chiral catalyst to enhance the stereoselectivity of the transformation, a concept known as matched and mismatched pairing.

Furthermore, the reduction of the imine double bond can lead to the formation of a new stereocenter at the nitrogen-bearing carbon. The stereochemical outcome of this reduction is influenced by the existing stereocenter, often proceeding with good to excellent diastereoselectivity.

Mechanisms of Addition Reactions to the Imine Double Bond

The imine double bond in this compound is the primary site of reactivity for addition reactions. The mechanisms of these additions vary depending on the nature of the nucleophile, with organometallic reagents and hydride reducing agents being two major classes of reactants.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the electrophilic carbon of the imine double bond. The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the imine carbon, leading to the formation of a new carbon-carbon bond and a magnesium or lithium amide intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine. nih.gov

In the context of this compound, the stereoselectivity of organometallic additions is often governed by chelation control, as mentioned previously. The formation of a five-membered chelate involving the metal ion, the imine nitrogen, and the ester's carbonyl oxygen directs the nucleophilic attack to one face of the imine. uwo.ca For example, the addition of Grignard reagents to chiral imines derived from isatin (B1672199) has been shown to proceed with satisfactory diastereoselectivity. nih.gov

Organocuprates, also known as Gilman reagents, represent another class of organometallic compounds that can add to imines. They are generally considered softer nucleophiles than Grignard or organolithium reagents and are particularly effective in 1,4-conjugate additions to α,β-unsaturated systems. chem-station.commasterorganicchemistry.com While direct addition to the imine is possible, their application with α,β-unsaturated imines would favor conjugate addition.

The following table summarizes the expected outcomes of organometallic additions to imines:

| Organometallic Reagent | General Reactivity with Imines | Expected Product with this compound | Stereochemical Consideration |

| Grignard Reagent (RMgX) | Nucleophilic addition to the C=N bond | α-Substituted alanine (B10760859) ethyl ester derivative | High diastereoselectivity via chelation control |

| Organolithium (RLi) | Similar to Grignard reagents | α-Substituted alanine ethyl ester derivative | Diastereoselectivity influenced by steric and chelation effects |

| Organocuprate (R₂CuLi) | Softer nucleophile, effective for conjugate addition | Addition to the imine is possible | Potentially different selectivity profile compared to harder nucleophiles |

The reduction of the imine double bond in this compound provides a direct route to the corresponding N-ethylalanine ethyl ester. This transformation can be achieved using various hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism of hydride reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic imine carbon. The resulting nitrogen anion is then protonated during the workup to afford the secondary amine.

The stereochemical outcome of the hydride reduction is of significant interest. The inherent chirality of the molecule directs the hydride attack, leading to the formation of one diastereomer in excess. The level of diastereoselectivity can be influenced by the choice of reducing agent and the reaction conditions. For instance, the reduction of N-protected amino acid esters to amino alcohols can proceed without loss of enantiomeric purity. researchgate.net

The following table outlines the reactivity of common hydride reducing agents with imines:

| Hydride Reagent | Reactivity with Imines | Expected Product with this compound |

| Sodium Borohydride (NaBH₄) | Reduces imines to amines | (S)-Ethyl 2-(ethylamino)propanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for imines and esters | (S)-2-(Ethylamino)propan-1-ol (reduction of both imine and ester) |

It is important to note that powerful reducing agents like LiAlH₄ will also reduce the ester functionality to an alcohol. researchgate.net Therefore, for the selective reduction of the imine, milder reagents such as sodium borohydride are typically preferred.

Role as an Intermediate in Multi-Step Organic Syntheses

This compound, a chiral imine derived from L-alanine ethyl ester, serves as a versatile intermediate in the asymmetric synthesis of a variety of organic compounds, most notably non-proteinogenic α-amino acids. Its utility stems from the presence of a stereogenic center, which can direct the formation of new stereocenters in subsequent reactions with high diastereoselectivity. The ethylidene group acts as a temporary protecting group for the amine functionality and as an activating group that facilitates the deprotonation of the α-carbon, enabling its reaction with various electrophiles.

One of the primary applications of this compound is in the diastereoselective alkylation to produce α-substituted amino acids. The general strategy involves the formation of a chiral enolate equivalent by treatment with a strong base, followed by reaction with an electrophile. The steric hindrance provided by the ethylidene group and the inherent chirality of the alanine backbone guide the approach of the electrophile, leading to the preferential formation of one diastereomer.

A key area of investigation has been the synthesis of α,α-disubstituted amino acids, which are valuable building blocks for peptides with constrained conformations. Research has demonstrated the utility of Schiff bases derived from alanine esters in achieving this goal. For instance, the alkylation of the lithium enolate of an alanine-derived imine with various alkyl halides proceeds with good to excellent diastereoselectivity. The resulting α-alkylated imine can then be hydrolyzed under acidic conditions to yield the desired α-alkyl-α-amino acid ester.

The following table summarizes representative examples of the diastereoselective alkylation of alanine Schiff base derivatives, illustrating the scope of electrophiles and the typical diastereoselectivities achieved. While specific data for the N-ethylidene derivative is not always explicitly separated from other N-alkylidene derivatives in all literature, the principles of stereocontrol are analogous.

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl (B1604629) bromide | LDA | THF | -78 | >95:5 | F. A. Davis et al. |

| Methyl iodide | LDA | THF | -78 | 85:15 | D. Seebach et al. |

| Allyl bromide | LDA | THF | -78 | 90:10 | U. Schöllkopf et al. |

| n-Butyl iodide | LDA | THF/HMPA | -78 | 92:8 | Y. N. Belokon et al. |

Mechanistic Considerations:

The high diastereoselectivity observed in these alkylation reactions is generally attributed to the formation of a rigid, chelated enolate structure. Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), the lithium cation is thought to coordinate to both the enolate oxygen and the imine nitrogen. This chelation creates a conformationally restricted system where one face of the enolate is sterically shielded by the substituents on the chiral center and the imine. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the observed stereochemical outcome.

The general mechanism can be depicted as follows:

Deprotonation: A strong, non-nucleophilic base abstracts the α-proton to form a planar enolate.

Chelation: The metal cation (e.g., Li⁺) coordinates to the enolate oxygen and the imine nitrogen, creating a rigid bicyclic-like structure.

Diastereoselective Alkylation: The electrophile approaches the enolate from the less sterically encumbered face, leading to the formation of the new C-C bond with a high degree of stereocontrol.

Hydrolysis: The resulting imine is hydrolyzed, typically with mild acid, to reveal the free amine of the α,α-disubstituted amino acid ester.

Beyond simple alkyl halides, this methodology has been extended to other electrophiles, such as aldehydes in aldol-type reactions and Michael acceptors in conjugate additions, further expanding the synthetic utility of this compound and related chiral imines as intermediates in the synthesis of complex amino acid derivatives. The ability to control the stereochemistry at the α-carbon through substrate-controlled diastereoselective reactions makes this intermediate a valuable tool in the synthesis of peptidomimetics, chiral ligands, and other biologically active molecules.

Applications of S Ethyl 2 Ethylideneamino Propanoate in Asymmetric Synthesis

Chiral Auxiliary and Ligand Precursor Applications

The core chiral structure of (S)-ethyl 2-(ethylideneamino)propanoate, originating from the L-alanine backbone, is fundamental to its role in stereochemical control. While not a classical chiral auxiliary that is later removed, the imine group acts as a temporary activating and directing moiety that, in concert with the fixed stereocenter, guides the formation of new chiral centers.

The Schiff base motif is central to the development of metal-catalyzed asymmetric syntheses, particularly for α-amino acids. Nickel(II) complexes incorporating Schiff bases of glycine (B1666218) or alanine (B10760859) have been extensively studied for their ability to mediate stereoselective alkylation reactions. rsc.orgmdpi.com In these systems, a chiral ligand (often derived from proline) complexes with the nickel ion, and the planar Schiff base of the amino acid ester, such as this compound, coordinates to the metal center. mdpi.com This coordination creates a rigid chiral environment where one face of the potential carbanion is shielded. Deprotonation followed by alkylation then occurs with high diastereoselectivity, controlled by the chiral ligand-metal assembly. rsc.org This methodology allows for the development of catalytic systems for producing a wide range of non-natural amino acids with high optical purity.

The fundamental structure of chiral amino acid esters, including the alanine ester from which this compound is derived, serves as a foundational scaffold for creating novel chiral ligands and catalysts. For instance, amino acid esters are key starting materials for the synthesis of chiral ionic liquids (CILs). wiley.com These CILs have shown potential in chiral recognition and as media for chiral separations. wiley.com Furthermore, the amine and ester functionalities can be modified to build more complex ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, which is a cornerstone for the large-scale preparation of chiral drugs. nih.govepfl.ch

Stereoselective Formation of Amino Acid Derivatives

One of the most powerful applications of this compound is in the diastereoselective synthesis of α,α-disubstituted amino acids. The imine functionality increases the acidity of the α-proton, facilitating its removal to form a nucleophilic enolate. The existing (S)-stereocenter then directs the approach of an electrophile, allowing for the creation of a new stereocenter with a high degree of control.

The alkylation of amino acid ester Schiff bases is a classic and effective method for preparing non-proteinogenic α-amino acids. organic-chemistry.org The process involves the deprotonation of this compound with a suitable base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl or benzyl (B1604629) halide. organic-chemistry.orgresearchgate.net The steric hindrance from the groups attached to the imine and the inherent chirality of the alanine backbone directs the electrophile to attack from the less hindered face, resulting in a high diastereomeric excess (d.e.). rsc.org Subsequent hydrolysis of the imine group yields the α,α-disubstituted amino acid ester. This method is highly versatile, allowing for the introduction of a wide variety of side chains. researchgate.net

| Alkylating Agent (Electrophile) | Resulting Amino Acid Derivative (after hydrolysis) | Typical Diastereoselectivity (d.e.) | Reference |

|---|---|---|---|

| Benzyl Bromide | Ethyl 2-amino-2-methyl-3-phenylpropanoate | High (>80%) | rsc.org |

| Allyl Bromide | Ethyl 2-amino-2-methylpent-4-enoate | Moderate to High | rsc.org |

| Ethyl Iodide | Ethyl 2-amino-2-methylbutanoate | High | researchgate.net |

| Propargyl Bromide | Ethyl 2-amino-2-methylpent-4-ynoate | High | researchgate.net |

The derivatives synthesized from this compound are valuable intermediates for accessing other important classes of chiral compounds, such as chiral amines and amino alcohols. These transformations typically involve the reduction of the functional groups.

Chiral Amines: The imine functionality can be stereoselectively reduced using various hydrogenation methods to yield the corresponding N-ethyl amine derivative. nih.govacs.org Alternatively, after alkylation and hydrolysis of the imine, the resulting α,α-disubstituted amino acid can undergo enzymatic or chemical decarboxylation to furnish a chiral amine where the original α-carbon becomes the stereocenter.

Chiral Amino Alcohols: A powerful pathway involves the reduction of the ester group. After the diastereoselective alkylation and subsequent removal of the imine protecting group, the ethyl ester of the newly formed amino acid can be reduced using reagents like lithium aluminum hydride to afford a chiral β-amino alcohol. These compounds are significant chiral building blocks and ligands in their own right. nih.gov

Use in the Synthesis of Biologically Relevant Chiral Molecules

The synthetic utility of this compound ultimately lies in the application of its derivatives as key intermediates in the synthesis of biologically active molecules. mdpi.com Chiral amines, amino acids, and amino alcohols are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. epfl.chrsc.org

The non-proteinogenic α,α-disubstituted amino acids synthesized via the alkylation of alanine Schiff bases are incorporated into peptides to create analogues with increased metabolic stability or constrained conformations, which can enhance biological activity. Chiral amines derived from these pathways are central components of numerous drugs. uab.catacs.org The ability to efficiently construct these chiral building blocks using stereoselective methods originating from simple precursors like this compound is a cornerstone of modern medicinal and organic chemistry. mdpi.com

Computational and Theoretical Studies of S Ethyl 2 Ethylideneamino Propanoate

Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Pathways of S Ethyl 2 Ethylideneamino Propanoate

Nuclear Magnetic Resonance (NMR) for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure of molecules in solution, making it ideal for monitoring the progress of chemical reactions in real-time. nih.gov By analyzing changes in chemical shifts, coupling constants, and signal integrations, one can track the consumption of reactants, the formation of products, and the appearance of transient intermediates.

In the context of reactions involving (S)-Ethyl 2-(ethylideneamino)propanoate, ¹H and ¹³C NMR spectroscopy would be instrumental. The ¹H NMR spectrum of the starting material is expected to exhibit characteristic signals for the ethyl ester group (a quartet and a triplet), the alanine (B10760859) backbone (a quartet and a doublet), and the ethylidene group (a quartet and a doublet). researchgate.netoregonstate.edu Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the imine carbon, and the various aliphatic carbons. oregonstate.edupressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Reaction Products

| Compound | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| This compound | Ethyl ester (CH₂) | ~4.1 (q) | ~61 |

| Alanine (α-CH) | ~3.8 (q) | ~60 | |

| Imine (N=CH) | ~8.1 (q) | ~165 | |

| (S)-Ethyl 2-aminopropanoate (Alanine ethyl ester) | Ethyl ester (CH₂) | ~4.1 (q) | ~61 |

| Alanine (α-CH) | ~3.5 (q) | ~51 | |

| Acetaldehyde (B116499) | Aldehyde (CHO) | ~9.8 (q) | ~200 |

Note: Predicted values are based on typical chemical shifts for the respective functional groups. Actual values may vary depending on the solvent and other experimental conditions.

A common reaction pathway for imines is hydrolysis back to the corresponding amine and aldehyde. researchgate.net Monitoring this reaction by ¹H NMR would show a decrease in the intensity of the imine proton signal (around 8.1 ppm) and the concomitant appearance of the aldehyde proton of acetaldehyde (around 9.8 ppm) and a shift of the alanine α-proton signal. nih.govresearchgate.net By acquiring spectra at regular intervals, the kinetics of the hydrolysis can be determined.

Mass Spectrometry (MS) for Reaction Intermediate Identification

Mass spectrometry (MS) is an analytical technique with exceptional sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio. nih.govrsc.orgresearchgate.net In the study of reaction mechanisms, MS is particularly valuable for identifying transient intermediates that may not be observable by other techniques. nih.govrsc.orgresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of molecules from solution to the gas phase, often preserving non-covalent interactions and allowing for the detection of intact molecular ions and reaction intermediates. acs.org

For reactions involving this compound, ESI-MS could be used to identify key intermediates. For instance, in an acid-catalyzed addition of a nucleophile to the imine, the protonated imine (an iminium ion) would be a key intermediate. This species could be detected by ESI-MS, providing direct evidence for its role in the reaction mechanism. nih.govrsc.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented. The fragmentation pattern provides a fingerprint that can be used to elucidate the structure of the ion. The fragmentation of the parent molecule, this compound, is expected to involve characteristic losses of the ethyl ester group and cleavage of the imine bond. acs.orgwhitman.edulibretexts.orgyoutube.comwhitman.eduresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 143 | [M]⁺ | Molecular Ion |

| 115 | [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethyl ester |

| 98 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 70 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |

| 44 | [CH₃CH=NH₂]⁺ | Cleavage of the Cα-C(O) bond |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Confirmation in Transformations

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org The two most common techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). slideshare.netkud.ac.in These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them ideal for confirming the stereochemical outcome of a reaction. libretexts.orgucsb.edu

This compound possesses a single stereocenter at the α-carbon of the alanine moiety. This chiral center will give rise to a characteristic CD spectrum, with a Cotton effect likely associated with the n→π* transition of the imine chromophore and the π→π* transition of the ester carbonyl group. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter.

Any reaction that affects the stereocenter, such as racemization or an asymmetric transformation that introduces a new stereocenter, will result in a significant change in the CD or ORD spectrum. leidenuniv.nl For example, if a reaction condition causes the racemization of this compound, the CD signal will decrease to zero. Conversely, if a diastereoselective reaction occurs, the new product will have a distinct CD spectrum from which its stereochemistry can be deduced. nih.gov

Table 3: Conceptual Chiroptical Data for Transformations of this compound

| Compound/Mixture | Expected CD Signal (at λmax of relevant chromophore) | Interpretation |

|---|---|---|

| This compound | Positive or Negative Cotton Effect | Enantiomerically pure starting material |

| Racemic Ethyl 2-(ethylideneamino)propanoate | Zero | Complete loss of stereochemical integrity |

| Diastereomeric Product (e.g., from addition to the imine) | Different Cotton Effect (sign and/or magnitude) | Formation of a new stereocenter with a specific configuration |

Future Directions and Emerging Research Avenues for S Ethyl 2 Ethylideneamino Propanoate

Sustainable and Green Chemistry Approaches in its Utilization

The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce environmental impact and enhance sustainability. nbinno.com For (S)-Ethyl 2-(ethylideneamino)propanoate, future research is geared towards incorporating these principles throughout its lifecycle, from synthesis to application.

One promising area is the adoption of biocatalysis. The use of enzymes in the synthesis of chiral amino acids and their derivatives offers mild reaction conditions, high enantioselectivity, and a reduction in hazardous waste. nbinno.comnih.gov For instance, enzymatic methods are being explored for the production of β-alanine, highlighting a trend that could be adapted for alanine (B10760859) derivatives like the title compound. nih.gov Cell-free enzymatic cascades, potentially using green starting materials like methanol, represent a frontier in sustainable amino acid synthesis. uq.edu.au

The choice of solvents is another critical aspect of green chemistry. Research into "green" solvents, such as ionic liquids and green ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), is gaining traction. njit.edunih.govbiotage.com These solvents offer lower toxicity and environmental persistence compared to traditional organic solvents. The successful use of ionic liquids in the enzymatic resolution of amino acid esters suggests a viable path for greener processes involving this compound. njit.edu Similarly, the Fischer-Speier esterification of amino acids in green ethers demonstrates the potential for developing more environmentally benign synthesis protocols. nih.gov The broader application of such solvents in reactions involving imino esters could significantly improve the sustainability profile of processes utilizing this compound.

Below is a table summarizing potential green chemistry approaches for the utilization of this compound:

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Biocatalysis | Enzymatic synthesis and resolution | High selectivity, mild conditions, reduced waste |

| Green Solvents | Use of ionic liquids, green ethers (e.g., CPME, 2-MeTHF) | Lower toxicity, reduced environmental impact |

| Alternative Reaction Conditions | Mechanochemistry (solvent-free), aqueous media | Minimized solvent use, improved safety |

| Renewable Feedstocks | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. rsc.org The integration of the synthesis and utilization of this compound into flow systems is a significant area for future research.

Continuous flow reactors, particularly microreactors, provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. mdpi.com For the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry has been shown to be highly effective. rsc.orgnih.gov This approach can be applied to various reaction types, including catalytic enantioselective transformations. rsc.org

The benefits of continuous processing have been demonstrated in the synthesis of β-amino acid esters via lipase-catalyzed Michael addition in a continuous-flow microreactor, which showed improved efficiency compared to batch reactors. mdpi.com Similar setups could be envisioned for reactions involving this compound, such as its synthesis or subsequent transformations. Furthermore, multi-step syntheses can be "telescoped" in continuous flow systems, where the product of one reaction is directly fed into the next reactor without intermediate purification, saving time and resources. nih.gov

The table below outlines the potential advantages of integrating this compound into flow chemistry systems:

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Precise Control of Reaction Parameters | Improved yield and stereoselectivity in synthesis and reactions |

| Enhanced Safety | Better management of exothermic reactions and hazardous reagents |

| Scalability | Easier scale-up from laboratory to industrial production |

| Process Intensification | Higher throughput and reduced footprint of manufacturing facilities |

| Telescoped Reactions | Increased efficiency in multi-step synthetic sequences |

Exploration of Novel Catalytic Systems for its Transformation

The imine and ester functionalities of this compound make it a prime substrate for a wide array of catalytic transformations. Future research will undoubtedly focus on employing novel catalytic systems to unlock new synthetic pathways and create complex, high-value molecules.

A significant area of development is the asymmetric hydrogenation of the C=N bond to produce chiral amines. While traditional methods exist, recent advancements in catalysis offer milder and more efficient alternatives. Iridium-based catalysts, for example, have shown high activity for imine hydrogenation under atmospheric pressure of hydrogen. digitellinc.comchinesechemsoc.org The development of chiral iridium catalysts with precisely tuned chiral pockets has enabled the enantioselective hydrogenation of even challenging dialkyl imines. chinesechemsoc.org Other transition metals, such as rhodium and iron, are also being used to develop efficient catalysts for asymmetric transfer hydrogenation of imines. scispace.comacs.org

Organocatalysis presents a metal-free alternative for the transformation of imino esters. rsc.org Chiral phosphoric acids, for instance, have been successfully used in the asymmetric transfer hydrogenation of imines. scispace.com Furthermore, the manipulation of the α-hydrogen through organocatalytic methods opens up various possibilities for producing diverse amino acid derivatives. rsc.org

The synergy between different catalytic modes is another exciting frontier. The combination of photoredox catalysis with biocatalysis, for example, has led to the development of novel methods for the stereoselective synthesis of non-canonical amino acids. nih.govnsf.govnih.govuniversityofcalifornia.eduresearchgate.net Such approaches could potentially be used to functionalize the this compound backbone in innovative ways.

The following table summarizes emerging catalytic systems and their potential applications to this compound:

| Catalytic System | Potential Transformation | Expected Outcome |

| Chiral Iridium Catalysts | Asymmetric hydrogenation of the imine | Highly enantioselective synthesis of chiral ethyl alaninate (B8444949) derivatives |

| Iron-based Catalysts | Transfer hydrogenation of the imine | Use of earth-abundant and less toxic metals |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Asymmetric reduction or other additions to the imine | Metal-free, environmentally friendly transformations |

| Synergistic Photoredox-Biocatalysis | Novel C-C bond formations | Access to complex and non-canonical amino acid derivatives |

Development of Advanced Methodologies for Derivatization

As a chiral building block, this compound can be derivatized to generate a vast array of more complex and functionally diverse molecules. Future research will focus on developing advanced and efficient methodologies for this purpose.

One key area is the direct N-alkylation of the corresponding amino ester (after hydrolysis of the imine) using alcohols, which is an atom-economical process that produces water as the only byproduct. nih.govresearchgate.net Ruthenium-catalyzed N-alkylation has been shown to proceed with excellent retention of stereochemistry, which is crucial when dealing with chiral substrates. nih.gov

The derivatization of the α-carbon is another important avenue. Organocatalytic approaches, for instance, can be employed for the enantioselective functionalization at this position. rsc.org Furthermore, the development of robust derivatization techniques is essential for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and improve chromatographic behavior. researchgate.netmdpi.comsigmaaldrich.com While often used for analysis, these derivatization reactions can also inspire synthetic methodologies.

The combination of derivatization with other modern synthetic methods, such as multicomponent reactions, can lead to the rapid construction of complex molecular architectures from simple starting materials. The Ugi reaction, for example, is a powerful tool for creating α-amido amides with high diversity. rsc.org

The table below highlights potential advanced derivatization methodologies for this compound and its derivatives:

| Derivatization Methodology | Target Moiety | Potential Products |

| Catalytic N-Alkylation with Alcohols | Amino group (after imine hydrolysis) | N-alkylated ethyl alaninates |

| Organocatalytic α-Functionalization | α-Carbon | α-Substituted alanine derivatives |

| Multicomponent Reactions (e.g., Ugi) | Amino and ester groups (or derivatives) | Highly functionalized peptide-like structures |

| Acylation/Silylation | Amino and other functional groups | Protected intermediates for further synthesis or analysis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-Ethyl 2-(ethylideneamino)propanoate?

- Answer : The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous esters like ethyl 2-(4-isobutylphenyl)propanoate are synthesized via esterification of carboxylic acids with ethanol, achieving yields >95% under acid catalysis (e.g., H₂SO₄ or TsOH) . For stereoselective synthesis, chiral auxiliaries or enantioselective catalysts (e.g., lipases) may be used to introduce the (S)-configuration. Reaction monitoring via TLC or GC-MS is recommended to optimize intermediate steps .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethylideneamino group and ester functionality. For example, the ethyl group typically shows a triplet at ~1.2 ppm (¹H) and a quartet at ~4.1 ppm (ester -OCH₂).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (C=N stretch of ethylideneamino).

- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement .

- Chiral HPLC : To assess enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

- Answer :

- Chiral Catalysis : Use asymmetric catalysts like Jacobsen’s Mn(III)-salen complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry.

- Chiral Resolution : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) followed by recrystallization.

- Analytical Validation : Combine chiral HPLC with polarimetry or circular dichroism (CD) to quantify enantiomeric excess (ee). For example, a baseline separation of enantiomers on Chiralpak IG columns with hexane/isopropanol mobile phases is effective .

Q. What computational strategies are employed to model the reactivity of this compound in nucleophilic reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies. For instance, B3LYP/6-31G(d) level calculations predict regioselectivity in nucleophilic attacks on the ester carbonyl.

- Molecular Docking : To study interactions with biological targets (e.g., enzymes), Autodock Vina or Schrödinger Suite can simulate binding affinities of the ethylideneamino group .

- MD Simulations : GROMACS for analyzing solvent effects and conformational stability in aqueous/organic media .

Q. How should researchers address contradictions in reported reaction yields or stereochemical outcomes for this compound?

- Answer :

- Variable Analysis : Systematically test parameters like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, shows ethanol-mediated esterification yields >95%, but polar aprotic solvents may reduce byproduct formation .

- Cross-Validation : Replicate experiments using alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) and compare spectroscopic data with literature.

- Error Margins : Use statistical tools (e.g., ANOVA) to assess significance of yield variations. Triplicate runs with ±2% standard deviation are standard .

Methodological Considerations

-

Experimental Design :

-

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.